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Abstract
GSK1838705A is a potent, small-molecule kinase inhibitor targeting the insulin-like growth

factor-1 receptor (IGF-1R), the insulin receptor (IR), and anaplastic lymphoma kinase (ALK).[1]

[2][3][4] Developed by GlaxoSmithKline, this compound has demonstrated significant anti-

proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor

models.[1][3][5][6][7] Its dual inhibition of the IGF-1R/IR signaling pathway and ALK makes it a

compound of interest for therapeutic applications in various malignancies, including gliomas,

multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.[1][3] This

technical guide provides an in-depth overview of the discovery, a representative synthesis of its

core scaffold, and detailed experimental protocols for the biological evaluation of

GSK1838705A.

Discovery and Rationale
The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cell growth,

proliferation, and survival. Its dysregulation is a hallmark of many cancers, making the IGF-1R

a compelling target for therapeutic intervention.[1][5][7] GSK1838705A was identified as a

novel, potent inhibitor of IGF-1R and the structurally related insulin receptor (IR).[3] Further

characterization revealed its potent inhibitory activity against anaplastic lymphoma kinase

(ALK), a key driver in several cancers.[3] The development of GSK1838705A was driven by

the therapeutic potential of targeting these key oncogenic signaling pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1684688?utm_src=pdf-interest
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.targetmol.com/compound/gsk1838705a
https://www.mdpi.com/1420-3049/30/14/2917
https://www.selleckchem.com/products/gsk1838705a.html
https://pubmed.ncbi.nlm.nih.gov/19825801/
https://www.targetmol.com/compound/gsk1838705a
https://www.selleckchem.com/products/gsk1838705a.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10536156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4581800/
https://pubmed.ncbi.nlm.nih.gov/26238593/
https://www.targetmol.com/compound/gsk1838705a
https://www.selleckchem.com/products/gsk1838705a.html
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.targetmol.com/compound/gsk1838705a
https://pmc.ncbi.nlm.nih.gov/articles/PMC10536156/
https://pubmed.ncbi.nlm.nih.gov/26238593/
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.selleckchem.com/products/gsk1838705a.html
https://www.selleckchem.com/products/gsk1838705a.html
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Biological Data
The biological activity of GSK1838705A has been extensively characterized through various in

vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of GSK1838705A

Target Kinase IC50 (nM) Ki (nM) Assay Method

IGF-1R 2.0 0.7

Homogeneous Time-

Resolved

Fluorescence (HTRF)

Assay / Filter Binding

Assay

IR 1.6 1.1

Homogeneous Time-

Resolved

Fluorescence (HTRF)

Assay / Filter Binding

Assay

ALK 0.5 0.35 Kinase Assay

Data compiled from multiple sources.[2][3][4][8]

Table 2: Cellular Activity of GSK1838705A
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Cell Line Cancer Type EC50 (nM) Endpoint

L-82 Hematologic 24 Proliferation

SUP-M2 Hematologic 28 Proliferation

SK-ES Ewing's Sarcoma 141 Proliferation

MCF-7 Breast Cancer 203 Proliferation

Karpas-299
Anaplastic Large-Cell

Lymphoma
24-88 Proliferation

SR-786
Anaplastic Large-Cell

Lymphoma
24-88 Proliferation

U87MG Glioma
Dose-dependent

inhibition

Proliferation,

Apoptosis, Migration

PC-3R
Prostate Cancer

(Docetaxel-resistant)

Dose-dependent

inhibition

Viability, Apoptosis,

Migration

Data compiled from multiple sources.[2][3][5][6]

Table 3: In Vivo Antitumor Efficacy of GSK1838705A

Xenograft Model Dose and Administration Tumor Growth Inhibition

NIH-3T3/LISN 60 mg/kg, oral 77%

COLO 205 30 mg/kg, oral 80%

Karpas-299 60 mg/kg, oral 93%

U87MG Glioma 4 mg/kg, daily ~45%

U87MG Glioma 8 mg/kg, daily ~85%

Docetaxel-resistant PC-3R 20 mg/kg Significant suppression

Docetaxel-resistant PC-3R 60 mg/kg Significant suppression

Data compiled from multiple sources.[2][3][6][9]
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Synthesis
While the precise, proprietary synthesis route for GSK1838705A by GlaxoSmithKline is not

publicly detailed, the core structure is a 1H-pyrrolo[2,3-d]pyrimidine. The following provides a

general, representative synthetic scheme for related pyrrolo[2,3-d]pyrimidine derivatives, based

on established chemical literature.

Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

A common method for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold involves a multi-

component reaction. For instance, a one-pot, three-component reaction of arylglyoxals, 6-

amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-

n-butylammonium bromide (TBAB) can yield the desired heterocyclic core.

Another approach involves the nucleophilic substitution of a 4-chloro-7H-pyrrolo[2,3-

d]pyrimidine with an appropriate amine, followed by further modifications such as Suzuki-

Miyaura coupling to introduce various substituents.[5]

Illustrative Synthetic Step:

Step 1: Nucleophilic Substitution: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with an

amine, such as ethyl 2-(4-aminophenyl)acetate, in a suitable solvent to yield the

corresponding N-substituted intermediate.[5]

Step 2: Hydrolysis: The ester group of the intermediate is hydrolyzed using a base, such as

sodium hydroxide, to form the carboxylic acid derivative.[5]

Step 3: Amide Coupling: The resulting carboxylic acid is then coupled with a variety of

substituted anilines using a coupling agent like 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) to produce the final pyrrolo[2,3-d]pyrimidine

derivatives.[5]

Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of GSK1838705A against target kinases.
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Methodology:

Enzyme and Substrate Preparation: Recombinant baculovirus-expressed, glutathione S-

transferase (GST)-tagged intracellular domains of IGF-1R (amino acids 957-1367) and IR

(amino acids 979-1382) are used as the enzyme source.[1][3] A suitable peptide substrate is

used for the kinase reaction.

Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay is commonly

employed to measure kinase activity.[3][8] This assay detects the phosphorylation of the

substrate by the kinase. Alternatively, a filter binding assay can be used to determine the

apparent Ki values.[3][8]

Procedure:

The kinase, substrate, and ATP are incubated in a buffer solution in the presence of

varying concentrations of GSK1838705A or DMSO as a control.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The reaction is stopped, and the level of substrate phosphorylation is quantified using the

HTRF or filter binding method.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation. Ki values are determined using the Michaelis-Menten equation.

[1]

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of GSK1838705A on cancer cell lines.

Methodology:

Cell Culture: Cancer cell lines (e.g., MDA-MB-231, U87MG, PC-3R) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.[9][10][11]

Assay Principle: Cell viability is measured using a luminescent-based assay such as the

CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of

metabolically active cells.[8][9]
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Procedure:

Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and

allowed to adhere overnight.[9]

The cells are then treated with serial dilutions of GSK1838705A or DMSO control for a

specified duration (e.g., 72 hours).[9]

The CellTiter-Glo® reagent is added to each well, and luminescence is measured using a

microplate reader.

Data Analysis: The EC50 values are determined from the dose-response curves.

Western Blot Analysis
Objective: To investigate the effect of GSK1838705A on the phosphorylation of target proteins

and downstream signaling molecules.

Methodology:

Cell Lysis and Protein Quantification:

Cells are treated with GSK1838705A for a specified time and then lysed using RIPA buffer

supplemented with protease and phosphatase inhibitors.[12]

The protein concentration of the lysates is determined using a BCA protein assay.[12]

Gel Electrophoresis and Protein Transfer:

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to

a PVDF membrane.[12]

Immunoblotting:

The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.[12]
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The membrane is then incubated with primary antibodies against phosphorylated and total

IGF-1R, IR, ALK, Akt, and ERK overnight at 4°C.[13]

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.[14]

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.[14]

In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of GSK1838705A in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[6]

[15]

Tumor Cell Implantation:

A suspension of cancer cells (e.g., U87MG, PC-3R) is injected subcutaneously into the

flank of the mice (e.g., 4 x 10⁶ cells/mouse).[6][9]

Treatment:

Once the tumors reach a palpable size (e.g., 50-150 mm³), the mice are randomized into

treatment and control groups.[9][15]

GSK1838705A is formulated in a suitable vehicle (e.g., 20% sulfobutyl ether β-

cyclodextrin) and administered orally at specified doses and schedules.[16] The control

group receives the vehicle alone.

Monitoring and Endpoint:

Tumor volume and body weight are measured regularly (e.g., twice weekly).[9][15]

The study is terminated when tumors in the control group reach a predetermined size.
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Tumors may be excised for further analysis, such as immunohistochemistry or Western

blotting.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by GSK1838705A and a

typical experimental workflow for its evaluation.
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Click to download full resolution via product page

Caption: GSK1838705A inhibits IGF-1R, IR, and ALK signaling pathways.
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Caption: Preclinical evaluation workflow for GSK1838705A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [GSK1838705A: A Technical Guide to its Discovery,
Synthesis, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684688#gsk1838705a-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1684688#gsk1838705a-discovery-and-synthesis
https://www.benchchem.com/product/b1684688#gsk1838705a-discovery-and-synthesis
https://www.benchchem.com/product/b1684688#gsk1838705a-discovery-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684688?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

